molecular formula C25H29NO6S B11150315 (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

Cat. No.: B11150315
M. Wt: 471.6 g/mol
InChI Key: KHTLOKFHBBVEPZ-UHFFFAOYSA-N
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Description

The compound (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a synthetic organic molecule that belongs to the class of chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multi-step organic reactions. The starting materials may include chromenone derivatives, sulfonyl chlorides, and hexanoic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases, such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. It may also be used in the formulation of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate include other chromenone derivatives, such as:

  • (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-chlorophenyl)sulfonylamino]hexanoate
  • (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-fluorophenyl)sulfonylamino]hexanoate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. These unique features may make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H29NO6S/c1-5-7-8-21(26-33(29,30)19-11-9-16(3)10-12-19)25(28)31-22-14-13-20-18(6-2)15-23(27)32-24(20)17(22)4/h9-15,21,26H,5-8H2,1-4H3

InChI Key

KHTLOKFHBBVEPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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